molecular formula C24H19ClN6O4 B14973981 ethyl 2-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate

ethyl 2-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate

Cat. No.: B14973981
M. Wt: 490.9 g/mol
InChI Key: FVCSCINLWRZAOL-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate is a synthetic heterocyclic compound featuring a pentazatricyclic core fused with a 4-chlorophenyl substituent. The structure includes:

  • A 4-chlorophenyl group at position 11, likely enhancing lipophilicity and influencing bioactivity.
  • An ethyl benzoate ester linked via an acetyl-amino bridge, providing hydrolytic stability and structural modularity.

Properties

Molecular Formula

C24H19ClN6O4

Molecular Weight

490.9 g/mol

IUPAC Name

ethyl 2-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H19ClN6O4/c1-2-35-23(33)17-5-3-4-6-18(17)26-21(32)14-31-24(34)29-11-12-30-20(22(29)28-31)13-19(27-30)15-7-9-16(25)10-8-15/h3-13H,2,14H2,1H3,(H,26,32)

InChI Key

FVCSCINLWRZAOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[73002,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, acylating agents, and esterification catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amines or alcohols.

Scientific Research Applications

Ethyl 2-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects.

Comparison with Similar Compounds

Benzoate Derivatives with Heterocyclic Substitutions ()

Compounds such as I-6230 , I-6232 , I-6373 , and I-6473 share the ethyl benzoate core but differ in substituents and linker chemistry:

Compound Core Structure Substituent(s) Linker Type Key Differences vs. Target Compound
Target Pentazatricyclo 4-Chlorophenyl, acetyl-amino Acetyl-amino Nitrogen-rich tricyclic backbone
I-6230 Ethyl benzoate Pyridazin-3-yl Phenethylamino Pyridazine substituent; lacks tricyclic system
I-6373 Ethyl benzoate 3-Methylisoxazol-5-yl Phenethylthio Thioether linker; isoxazole substituent
I-6473 Ethyl benzoate 3-Methylisoxazol-5-yl Phenethoxy Ether linker; simpler heterocycle

Key Findings :

  • Linker flexibility: The acetyl-amino bridge in the target compound may offer greater conformational adaptability compared to rigid phenethylthio or phenethoxy linkers in I-6373 and I-6473, respectively .

Hexaazatricyclo Derivatives with 4-Chlorophenyl Groups ()

The compound 12-(4-chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene shares structural motifs with the target molecule:

Feature Target Compound Hexaazatricyclo Derivative ()
Core Structure Pentazatricyclo Hexaazatricyclo
Substituents 4-Chlorophenyl 4-Chlorophenyl, methyl, phenyl
Functional Groups Acetyl-amino, benzoate ester Direct aromatic substitution
Characterization Not reported Single-crystal X-ray (R factor = 0.035)

Key Findings :

  • Nitrogen content : The hexaazatricyclo derivative contains six nitrogen atoms vs. five in the target, which may enhance polarity and solubility but reduce metabolic stability .

Spirocyclic Compounds with Benzothiazol Moieties ()

Spirocyclic derivatives like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione differ significantly in core architecture but share synthetic strategies:

Feature Target Compound Spirocyclic Derivative ()
Core Structure Tricyclic nitrogen system Spiro[4.5]decane with benzothiazole
Functional Groups Benzoate ester Pyrrolidine-1-carbonyl
Synthesis Not reported Condensation with pyrrolidine

Key Findings :

  • Synthetic complexity : The target compound’s tricyclic system may require multi-step cyclization, whereas spirocyclic derivatives in are synthesized via straightforward condensation .
  • Biological relevance: Benzothiazole derivatives are known for antimicrobial and anticancer activity, but the target’s benzoate-tricyclic hybrid may target distinct pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

  • Methodological Answer :

  • Step 1 : Use a multi-step condensation approach, as demonstrated in tricyclic heterocycle syntheses (e.g., combining homopropargyl alcohols with electrophilic reagents under anhydrous conditions) .
  • Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Step 3 : Optimize yield by controlling reaction temperature (e.g., 0–5°C for nitro-group reductions) and using catalysts like DCC/DMAP for amide bond formation .

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Resolve the tricyclic core geometry and substituent orientations (e.g., CCDC reference 1901024 for similar compounds) .
  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm aromatic proton environments (e.g., 7.2–8.1 ppm for chlorophenyl groups) and FT-IR for carbonyl (1700–1750 cm1^{-1}) and amide (1650 cm1^{-1}) peaks .
  • Mass spectrometry : Employ HRMS-ESI to validate the molecular ion peak (e.g., m/z 500–600 range) .

Q. How can reaction mechanisms for key steps (e.g., amide coupling) be validated?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify intermediates (e.g., acyloxyborane intermediates in DCC-mediated couplings) .
  • Isotopic labeling : Use 15N^{15}N-labeled amines to trace nitrogen incorporation in the pentazatricyclo core via 15N^{15}N-NMR .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, COMSOL) predict physicochemical properties or optimize synthesis?

  • Methodological Answer :

  • DFT calculations : Model the compound’s electron density to predict reactive sites (e.g., nucleophilic attack at the 5-oxo position) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Process simulation : Integrate AI-driven COMSOL models to optimize solvent selection (e.g., DMF vs. THF) and reaction kinetics (activation energy < 50 kJ/mol) .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer :

  • Multi-technique validation : Cross-reference NMR data with X-ray results (e.g., confirm dihedral angles between aromatic rings) to address signal overlap issues .
  • Dynamic NMR : Resolve conformational flexibility (e.g., rotamers in the benzoate ester) by variable-temperature 1H^1H-NMR (−40°C to 25°C) .

Q. How to design pharmacokinetic studies for derivatives of this compound?

  • Methodological Answer :

  • In vitro assays : Assess metabolic stability using liver microsomes (e.g., rat CYP450 isoforms) and quantify via LC-MS/MS .
  • Prodrug design : Introduce phosphate or amino acid esters (e.g., tert-butyl carbamate-protected derivatives) to enhance solubility, as in related peptidomimetics .

Q. How to align experimental design with theoretical frameworks in heterocyclic chemistry?

  • Methodological Answer :

  • Conceptual frameworks : Link synthesis to Baldwin’s rules for cyclization or frontier molecular orbital theory for regioselectivity .
  • Retrosynthetic analysis : Deconstruct the tricyclic core into 4-chlorophenylacetyl and benzoate fragments using synthon-based disconnections .

Methodological Notes

  • Data Integrity : Use IUCr standards for crystallographic data deposition (e.g., CIF files for reproducibility) .

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